molecular formula C17H24N2O4 B8328226 4-((S)-(tert-Butoxycarbonylamino)phenylacetyl)morpholine

4-((S)-(tert-Butoxycarbonylamino)phenylacetyl)morpholine

Cat. No. B8328226
M. Wt: 320.4 g/mol
InChI Key: ZTEVVVOAQYTYMA-AWEZNQCLSA-N
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Patent
US07704996B2

Procedure details

To a solution of (2-morpholin-4-yl-2-oxo-1-phenylethyl)carbamic acid tert-butyl ester (3.0 mmol) in CH2Cl2 (6.0 mL) is added TFA (2.0 mL) at 0° C. After stirring at room temperature for 24 h, the reaction mixture is basified to pH 8 with sat. aq NaHCO3. The mixture is extracted with CH2Cl2, and then the combined organic extracts are dried over Na2SO4 and concentrated in vacuo to give the title compound; 1H NMR (CDCl3) δ 2.02 (s, 2H), 3.09-3.14 (m, 1H), 3.20-3.25 (m, 1H), 3.34-3.40 (m, 1H), 3.46-3.60 (m, 3H), 3.65-3.71 (m, 1H), 3.74-3.80 (m, 1H), 7.27-7.34 (m, 5H).
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:9]([N:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1)=[O:10])(C)(C)C.C(O)(C(F)(F)F)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[NH2:7][CH:8]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:9]([N:11]1[CH2:12][CH2:13][O:14][CH2:15][CH2:16]1)=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(NC(C(=O)N1CCOCC1)C1=CC=CC=C1)=O
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts are dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC(C(=O)N1CCOCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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